Methyl 2-anilino-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-anilino-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilino-1,3-thiazole-5-carboxylate typically involves the reaction of aniline with a thiazole derivative. One common method involves the condensation of aniline with 2-bromo-1,3-thiazole-5-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilino-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-anilino-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-anilino-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: A related compound with similar structural features but different functional groups.
2-Amino-4-methylthiazole-5-carboxylic acid: Another thiazole derivative with an amino group instead of an anilino group.
Uniqueness
Methyl 2-anilino-1,3-thiazole-5-carboxylate is unique due to the presence of both an anilino group and a thiazole ring, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets and makes it a valuable compound in various research fields.
Properties
CAS No. |
133972-64-2 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-anilino-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-7-12-11(16-9)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |
InChI Key |
DWTBCNWPZJVLAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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